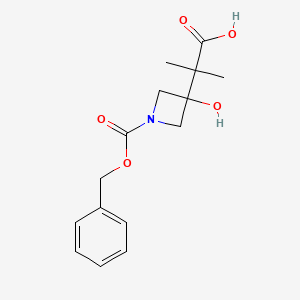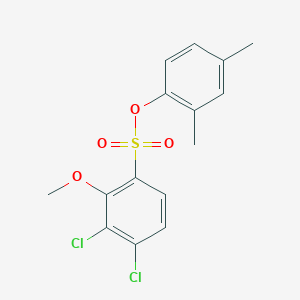
2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate is a chemical compound with various applications in medical, environmental, and industrial research This compound is known for its unique chemical structure, which includes both dimethylphenyl and dichloromethoxybenzenesulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate typically involves the reaction of 2,4-dimethylphenol with 3,4-dichloro-2-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and sulfonate.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonate group, to form sulfinates or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce aldehydes or carboxylic acids.
科学的研究の応用
2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. Additionally, the dichloromethoxybenzene moiety may interact with cellular membranes, affecting their integrity and function.
類似化合物との比較
Similar Compounds
2,4-Dimethylphenyl 3,4-dichlorobenzenesulfonate: Lacks the methoxy group, which may affect its reactivity and applications.
2,4-Dimethylphenyl 3,4-dimethoxybenzenesulfonate: Contains an additional methoxy group, potentially altering its chemical properties and biological activity.
2,4-Dimethylphenyl 3,4-dichloro-2-hydroxybenzenesulfonate:
Uniqueness
2,4-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
(2,4-dimethylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-4-6-12(10(2)8-9)21-22(18,19)13-7-5-11(16)14(17)15(13)20-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRACLSVRMWGXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2917595.png)
![3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2917598.png)
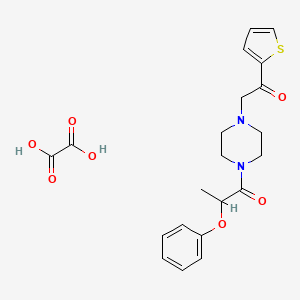

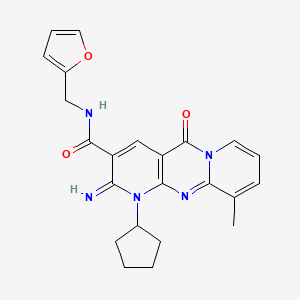
![2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2917604.png)
![4-[(3R)-piperidin-3-ylmethyl]morpholine](/img/structure/B2917605.png)

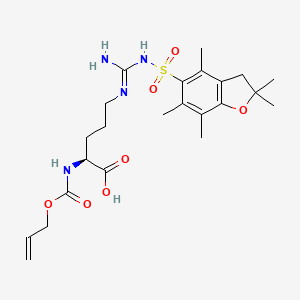
![3-(4-fluorophenyl)-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2917612.png)
![2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline](/img/structure/B2917614.png)
